EBE-A22 is classified as a quinazoline derivative, a class of organic compounds characterized by a bicyclic structure composed of a benzene ring fused with a pyrimidine ring. The compound's unique structure includes functional groups such as bromine and methoxy, which influence its chemical behavior and biological activity. Its chemical identification number (CAS) is 229476-53-3, and it has been synthesized for various applications in medicinal chemistry and molecular biology .
The synthesis of EBE-A22 has been explored through different methodologies. One notable approach emphasizes a one-step synthesis process that allows for efficient production while minimizing the need for extensive purification steps. This method leverages specific catalysts and reaction conditions to facilitate the formation of the quinazoline core along with the incorporation of the bromophenyl and methoxy groups.
The molecular structure of EBE-A22 indicates a planar configuration due to the conjugated system present in the quinazoline ring. The presence of the bromine atom introduces electron-withdrawing characteristics, which enhance the compound's reactivity. The methoxy groups contribute to its solubility and potential interactions with biological targets.
EBE-A22 participates in various chemical reactions influenced by its functional groups:
The mechanism of action of EBE-A22 is primarily linked to its interaction with cellular targets rather than direct inhibition of EGF-R phosphorylation.
The physical and chemical properties of EBE-A22 are shaped by its molecular structure:
EBE-A22 has several promising applications across scientific research domains:
EBE-A22 (CAS 229476-53-3) is a chemical derivative of the potent EGFR tyrosine kinase inhibitor PD153035, yet it exhibits a distinct pharmacological profile. Unlike its parent compound, EBE-A22 lacks inhibitory activity against ErbB-1 (EGFR) phosphorylation across diverse cellular models, including MDA-MB-468 (EGFR-overexpressing), OVCAR-3 (moderate EGFR), and EGFR-negative cell lines (MDA-MB-453, CEM, Jurkat) [2] [5]. This inactivity stems from its inability to disrupt the ATP-binding site in EGFR's kinase domain, a mechanism central to PD153035’s function.
EGFR activation requires ligand-induced dimerization and asymmetric kinase domain interactions, where the N-lobe of one monomer docks with the C-lobe of its partner to trigger transphosphorylation [1] [6]. PD153035 inhibits this process by competitively binding to the kinase domain, preventing tyrosine autophosphorylation (e.g., at Y1068, Y1173) and subsequent downstream signaling. In contrast, EBE-A22 fails to impede these phosphorylation events even at concentrations exceeding 10 µM, as confirmed by immunoblotting assays [5]. Single-particle tracking studies reveal that effective EGFR inhibitors like PD153035 prolong monomeric receptor diffusion by blocking dimer stabilization—a behavior absent with EBE-A22 treatment [1].
Table 1: Kinetic Parameters of PD153035 vs. EBE-A22 in EGFR Inhibition
Parameter | PD153035 | EBE-A22 |
---|---|---|
IC₅₀ (EGFR Phosphorylation) | 2–5 nM | >10 µM |
Dimer Lifetime Impact | Decreases by >70% | No effect |
Downstream ERK/AKT Suppression | Significant | Absent |
Cellular Binding Affinity (Kd) | 0.8 µM | Undetectable |
Notably, EBE-A22 retains antiproliferative effects in certain cancer lines (IC₅₀: 3.95 µM in EA.hy926; 6.1 µM in HT-29), suggesting its bioactivity operates through EGFR-independent pathways [2] [5].
The functional divergence between PD153035 and EBE-A22 arises from critical structural modifications. Both compounds share a quinazoline core, but EBE-A22 features a bromine atom at the C6 position of its aniline ring and methoxy groups at C7 and C8 of the quinazoline scaffold [2] [8]. These alterations sterically hinder interactions with EGFR’s kinase domain:
Table 2: Structural Comparison of PD153035 and EBE-A22
Structural Feature | PD153035 | EBE-A22 | Functional Consequence |
---|---|---|---|
C6 Aniline Substituent | Hydrogen | Bromine | Steric clash with Met793 |
Quinazoline C7/C8 | Unsubstituted | Methoxy groups | Torsional strain reduces kinase affinity |
DNA Intercalation | Low | High | Off-target epigenetic effects |
Despite its kinase-inactive profile, EBE-A22 exhibits DNA intercalation properties, facilitating off-target epigenetic modulation. It demethylates the retinoic acid receptor-beta (RARβ) promoter and displaces histone deacetylase 1 (HDAC1), enhancing histone H3/H4 acetylation and RNA polymerase II recruitment [5]. This unique mechanism upregulates RARβ expression—a tumor suppressor silenced in many cancers—independent of ErbB pathway blockade.
EBE-A22’s inactivity contrasts sharply with clinically approved quinazoline derivatives like gefitinib, erlotinib, and afatinib, which share structural motifs with PD153035. These inhibitors exploit conserved interactions with EGFR’s kinase domain:
Table 3: EBE-A22 vs. Quinazoline-Based EGFR Inhibitors
Inhibitor | Key Structural Features | EGFR Inhibition | Clinical Relevance |
---|---|---|---|
PD153035 | C6-H; C7-unsubstituted | IC₅₀: 0.5–5 nM | Research tool |
Gefitinib | C6-Cl; morpholinoethoxy side chain | IC₅₀: 2–33 nM | FDA-approved for NSCLC |
Afatinib | C6-Cl; acrylamide for Cys797 binding | IC₅₀: 0.5 nM | FDA-approved for Del19/L858R NSCLC |
EBE-A22 | C6-Br; C7/C8-methoxy | >10 µM | Research tool (non-kinase effects) |
Structure-activity relationship (SAR) studies confirm that halogen size at C6 inversely correlates with kinase affinity. Bromine’s van der Waals radius (1.85 Å) exceeds chlorine’s (1.75 Å), explaining EBE-A22’s loss of activity [3] [9]. Furthermore, methoxy groups at C7/C8 disrupt planarity, reducing membrane permeability and target engagement [2].
While EBE-A22 lacks direct EGFR applicability, its DNA-binding properties suggest utility in epigenetic therapy. Synergistic RARβ induction with retinoids could reactivate tumor-suppressive pathways in EGFR-resistant cancers—a hypothesis supported by combinatorial studies in ovarian and breast cancer models [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7